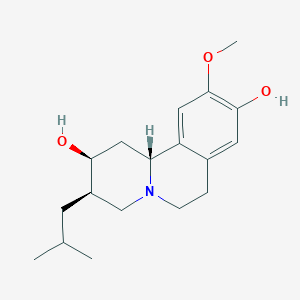
3-((11-Ethyl-12-phenyl-6H-dibenzo(b,f)thiocin-3-yl)oxy)-1,2-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((11-Ethyl-12-phenyl-6H-dibenzo(b,f)thiocin-3-yl)oxy)-1,2-propanediol is a complex organic compound with a unique structure that includes a dibenzo[b,f]thiocin core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((11-Ethyl-12-phenyl-6H-dibenzo(b,f)thiocin-3-yl)oxy)-1,2-propanediol typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the dibenzo[b,f]thiocin core: This can be achieved through a series of cyclization reactions involving aromatic compounds and sulfur-containing reagents.
Introduction of the ethyl and phenyl groups: These groups can be added through Friedel-Crafts alkylation and acylation reactions.
Attachment of the propanediol moiety: This step involves the reaction of the dibenzo[b,f]thiocin derivative with a suitable epoxide or diol under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
3-((11-Ethyl-12-phenyl-6H-dibenzo(b,f)thiocin-3-yl)oxy)-1,2-propanediol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻), and electrophiles (R-X) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-(Dimethylamino)ethoxy)-11-ethyl-12-phenyl-6H-dibenzo(b,f)thiocin
- 2-[[(11Z)-11-ethyl-12-phenyl-6H-benzocbenzothiocin-3-yl]oxy]-N,N-dimethylethanamine
Uniqueness
3-((11-Ethyl-12-phenyl-6H-dibenzo(b,f)thiocin-3-yl)oxy)-1,2-propanediol is unique due to its specific combination of functional groups and its dibenzo[b,f]thiocin core. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
Eigenschaften
| 85850-92-6 | |
Molekularformel |
C26H26O3S |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
3-[[(11Z)-11-ethyl-12-phenyl-6H-benzo[c][1]benzothiocin-3-yl]oxy]propane-1,2-diol |
InChI |
InChI=1S/C26H26O3S/c1-2-22-23-11-7-6-10-19(23)17-30-25-14-21(29-16-20(28)15-27)12-13-24(25)26(22)18-8-4-3-5-9-18/h3-14,20,27-28H,2,15-17H2,1H3/b26-22- |
InChI-Schlüssel |
AVLURXTUGTUGMU-ROMGYVFFSA-N |
Isomerische SMILES |
CC/C/1=C(/C2=C(C=C(C=C2)OCC(CO)O)SCC3=CC=CC=C31)\C4=CC=CC=C4 |
Kanonische SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC(CO)O)SCC3=CC=CC=C31)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




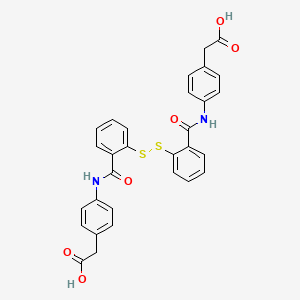

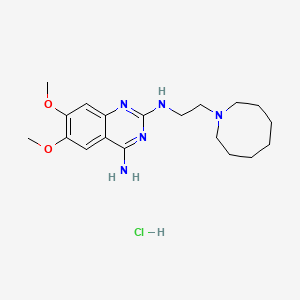
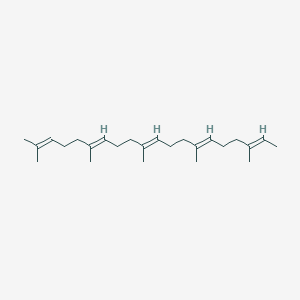
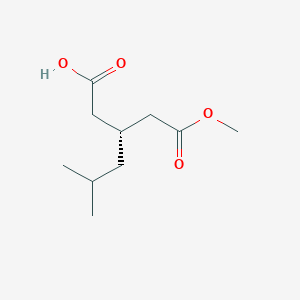
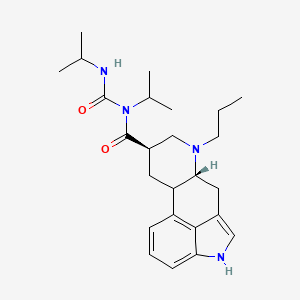
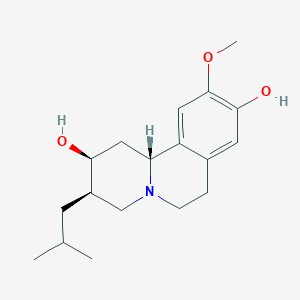

![N-(8a-methyl-6-propan-2-ylspiro[7,8-dihydro-4aH-1,2,4-benzotrioxine-3,4'-cyclohexane]-1'-yl)-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine](/img/structure/B12780786.png)
